2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Overview
Description
“2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H8ClF3O. It is a derivative of phenol, with a trifluoromethyl group (-CF3) and a chlorine atom attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” consists of a phenyl ring with a trifluoromethyl group (-CF3) and a chlorine atom attached. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .Scientific Research Applications
Specific Scientific Field
This research is in the field of agrochemical and pharmaceutical industries .
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives are used in the agrochemical and pharmaceutical industries .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol
Specific Scientific Field
This research is in the field of biocatalysis and pharmaceuticals .
Summary of the Application
®-1-[4-(Trifluoromethyl)phenyl]ethanol is an important pharmaceutical intermediate of a chemokine CCR5 antagonist .
Methods of Application or Experimental Procedures
A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity .
Results or Outcomes
Under the optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 h .
3. Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals
Specific Scientific Field
This research is in the field of agrochemical and pharmaceutical industries .
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives are used in the agrochemical and pharmaceutical industries .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
4. FDA-Approved Trifluoromethyl Group-Containing Drugs
Specific Scientific Field
This research is in the field of pharmaceuticals .
Summary of the Application
Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for the last 20 years .
Methods of Application or Experimental Procedures
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Results or Outcomes
These FDA-approved drugs have been used for various diseases and disorders .
5. Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals
Specific Scientific Field
This research is in the field of agrochemical and pharmaceutical industries .
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives are used in the agrochemical and pharmaceutical industries .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
6. FDA-Approved Trifluoromethyl Group-Containing Drugs
Specific Scientific Field
This research is in the field of pharmaceuticals .
Summary of the Application
Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for the last 20 years .
Methods of Application or Experimental Procedures
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Results or Outcomes
These FDA-approved drugs have been used for various diseases and disorders .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEOMUNHBSIMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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